molecular formula C5H9N3OS B2916758 Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane CAS No. 2375270-25-8

Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane

Cat. No. B2916758
CAS RN: 2375270-25-8
M. Wt: 159.21
InChI Key: GRLBWXRPRJIRPP-UHFFFAOYSA-N
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Description

Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane (MIO) is a highly reactive molecule that has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including organic synthesis, biochemistry, and pharmacology. In

Scientific Research Applications

Antimicrobial Agents :Compounds derived from benzimidazole with sulfur functionalities have shown significant promise as antimicrobial agents. For instance, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole exhibited potent and selective activities against the gastric pathogen Helicobacter pylori, showcasing their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Chemical Synthesis :In the realm of chemical synthesis, imidazole and thiazole derivatives have been used as catalysts and intermediates. For example, a Brønsted acidic ionic liquid based on imidazole has been utilized as an efficient and green catalyst for the synthesis of tetrasubstituted imidazoles under solvent-free conditions, highlighting the utility of imidazole derivatives in promoting green chemistry (Davoodnia et al., 2010).

Material Science :Imidazole derivatives have also found applications in material science, particularly in the development of proton exchange membranes (PEMs) for fuel cells. For instance, sulfonated polyimide/protic ionic liquid composite membranes incorporating imidazole groups have demonstrated enhanced proton conductivity under anhydrous conditions, showcasing the material's application in energy technologies (Chen et al., 2013).

Organic Synthesis and Catalysis :Further, imidazole scaffolds have been instrumental in the development of novel organic synthesis methodologies. For example, gold-catalyzed formal [3 + 2] cycloaddition of ynamides with dihydro-oxadiazoles provides access to functionalized 4-aminoimidazoles, illustrating the role of imidazole derivatives in facilitating novel bond-forming reactions (Xu et al., 2017).

properties

IUPAC Name

imino-methyl-(3-methylimidazol-4-yl)-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-8-4-7-3-5(8)10(2,6)9/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLBWXRPRJIRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane

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